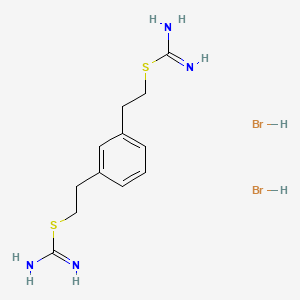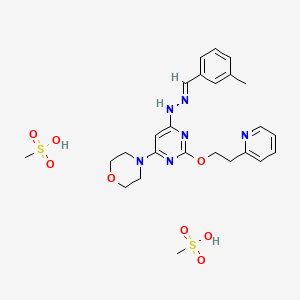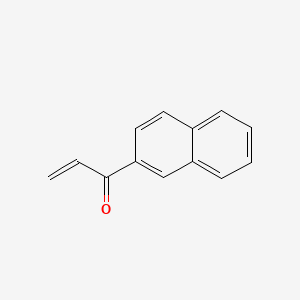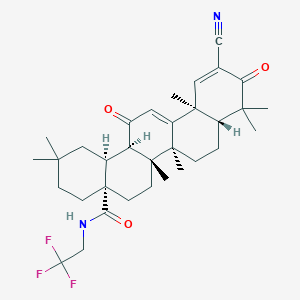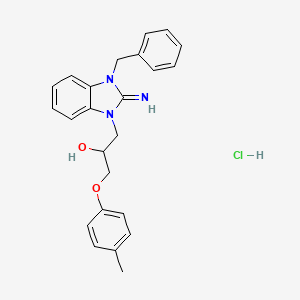
VU573 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU573 Hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It has been found to have promising effects in treating various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Insecticide Development for Mosquito Control
VU573 has been identified as a small-molecule inhibitor of inward-rectifying potassium (Kir) channels, specifically impacting mosquito species such as Aedes aegypti. It disrupts urinary production and excretion in mosquitoes, leading to their incapacitation and death. This finding is significant as it provides a new avenue for developing insecticides targeting mosquito-borne diseases like malaria and dengue fever, especially in the face of growing resistance to existing insecticides (Raphemot et al., 2013).
Role in Diuresis and Ion Transport
A study investigating the effects of VU573 on renal functions of Aedes aegypti revealed that it can both stimulate and inhibit transepithelial fluid secretion in mosquitoes' Malpighian tubules. This dual effect is linked to the modulation of Na-K-2Cl cotransport and blockage of AeKir1 channels, which are vital for fluid and electrolyte balance in mosquitoes. Such findings expand our understanding of VU573's role in insect physiology and its potential as an insecticide (Rouhier et al., 2014).
Potential in Cardiac Arrhythmia Treatment
VU573 shows inhibitory effects on Kir2.3 and Kir3.X channels in cardiac myocytes. These channels are crucial in cardiac electrophysiology, and their modulation by VU573 could be therapeutically relevant for treating atrial fibrillation. The compound's selective inhibition of these channels suggests a potential application in cardiac arrhythmias, providing a promising direction for future drug development (Raphemot et al., 2012).
Propriétés
Numéro CAS |
1049717-96-5 |
|---|---|
Nom du produit |
VU573 Hydrochloride |
Formule moléculaire |
C24H26ClN3O2 |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H |
Clé InChI |
NGZWFCOEEBPBTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |
Synonymes |
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)
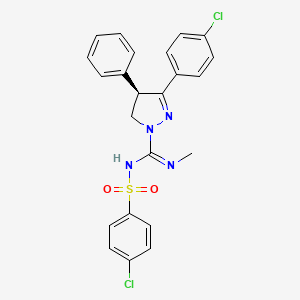
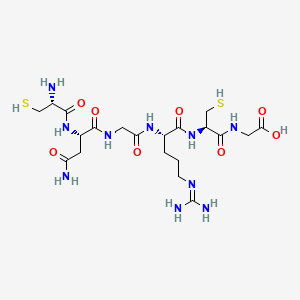
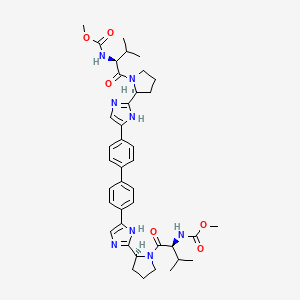
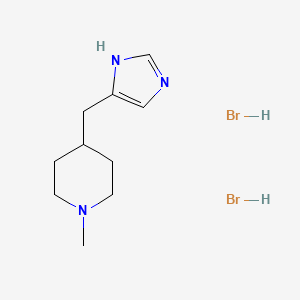
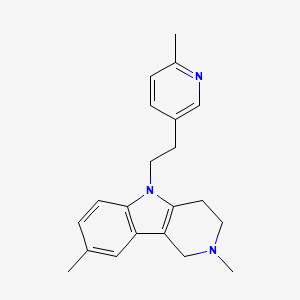
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
